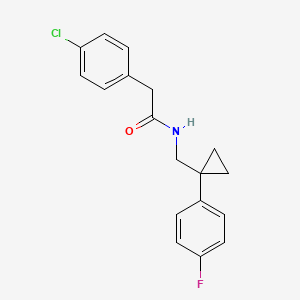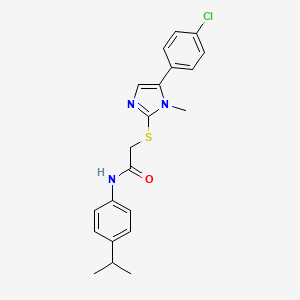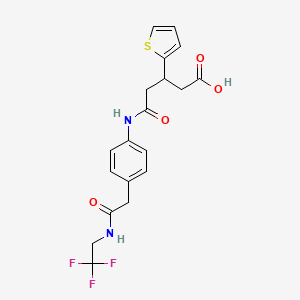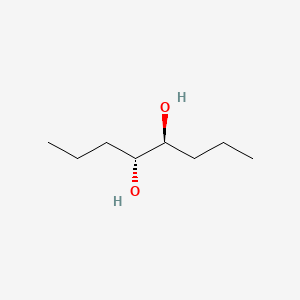
4-benzoyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide
カタログ番号 B2839053
CAS番号:
352548-15-3
分子量: 394.4
InChIキー: QKWGMCDWMIJXOH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve the coupling of a benzoyl chloride with a 4,6-difluoro-1,3-benzothiazol-2-amine, possibly using a base to deprotonate the amine and facilitate nucleophilic attack on the carbonyl carbon of the benzoyl chloride .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzothiazole ring system, which is a bicyclic compound consisting of a benzene ring fused to a thiazole ring. The benzothiazole ring system is likely to be planar due to the conjugation of the π electrons across the ring system .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. The amide group could participate in hydrolysis reactions under acidic or basic conditions. The benzothiazole ring could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzothiazole and amide groups could result in the formation of intermolecular hydrogen bonds, which could affect its solubility and melting point .科学的研究の応用
Synthesis and Structural Analysis
- The synthesis and characterization of related benzamide and benzothiazole derivatives provide foundational methodologies that could be applied to the synthesis of 4-benzoyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide. For example, compounds involving benzothiazole units have been synthesized and analyzed using various spectral and analytical techniques, underscoring their potential in heterocyclic chemistry and material science (Rao et al., 1994).
Anticancer Activity
- Benzamide derivatives have been explored for their potential anticancer activities. A study synthesized substituted benzamides and evaluated their efficacy against several cancer cell lines, indicating that such compounds could be significant in developing new anticancer agents (Ravinaik et al., 2021).
Chemoselective Synthesis
- Research into the N-benzoylation of aminophenols using benzoylisothiocyanates highlights chemoselective synthetic strategies that could be relevant to synthesizing and modifying benzamide and benzothiazole derivatives for specific research applications (Singh et al., 2017).
Molecular Conformation and Aggregation
- Studies on N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides with various substituents have revealed insights into molecular conformations and supramolecular aggregation patterns. Such investigations could be pertinent to the study of 4-benzoyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide, particularly in the context of material science and molecular engineering (Sagar et al., 2018).
Alzheimer's Disease Research
- Certain benzamide derivatives have been found to selectively inhibit histone deacetylase 6 (HDAC6), offering potential therapeutic strategies for Alzheimer's disease. This indicates that structurally related compounds, such as 4-benzoyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide, could be explored for similar neuroprotective effects (Lee et al., 2018).
特性
IUPAC Name |
4-benzoyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12F2N2O2S/c22-15-10-16(23)18-17(11-15)28-21(24-18)25-20(27)14-8-6-13(7-9-14)19(26)12-4-2-1-3-5-12/h1-11H,(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKWGMCDWMIJXOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(C=C(C=C4S3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12F2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された



![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-phenylthiazole-4-carboxamide](/img/structure/B2838973.png)


![3-{1-[(4-Methylphenyl)sulfonyl]heptyl}-1,3-oxazolan-2-one](/img/structure/B2838977.png)
![4-methyl-N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2838978.png)
![2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-mesitylacetamide](/img/structure/B2838979.png)





